molecular formula C8H12N2O B1324282 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol CAS No. 1086376-71-7

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol

Cat. No. B1324282
M. Wt: 152.19 g/mol
InChI Key: NTZVOVYOGGNSRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol, related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have been synthesized through condensation with aromatic aldehydes in ethanol at reflux .

Scientific Research Applications

Photophysical Properties

A study by Marchesi et al. (2019) explored the synthesis of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols. These compounds exhibited intense fluorescence under UV light and showed a large Stokes shift and high quantum yields. They also demonstrated that the emission properties could be tuned based on electronic features of the substituents (Marchesi et al., 2019).

Synthesis and Stability

Dinsmore et al. (2000) described the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system through intramolecular cyclization. This method was used to produce farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).

Enantioselective Hydrogenation

Schlepphorst et al. (2018) achieved the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines using a ruthenium/N-heterocyclic carbene catalyst. The method provided good yields, high enantiomeric ratios, and was applicable to the synthesis of bioactive molecules (Schlepphorst et al., 2018).

Tandem Reactions for Bicyclic Imidazoles

Bäuerlein et al. (2009) reported the formation of 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via a tandem hydroformylation-cyclization sequence. This provided a novel one-pot catalytic synthesis of bicyclic imidazole derivatives (Bäuerlein et al., 2009).

Domino Reaction for Tetrahydroimidazo[1,2-a]pyridine Derivatives

Hosseini et al. (2018) developed a five-component domino reaction to synthesize a new class of tetrahydroimidazo[1,2-a]pyridine derivatives. This efficient cascade approach emphasized its versatility and tolerance for a wide range of functional groups (Hosseini et al., 2018).

Synthesis and Insecticidal Activity

Zhang et al. (2010) synthesized tetrahydroimidazo[1,2-a]pyridine derivatives and evaluated their insecticidal activities against pea aphids. The study highlighted the impact of substituents on the compounds' activities (Zhang et al., 2010).

Future Directions

Given the limited information available on 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol, future research could focus on its synthesis, characterization, and potential applications. This could include exploring its potential biological activities, given that related compounds have shown antimicrobial activity .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZVOVYOGGNSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2CO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol

Synthesis routes and methods

Procedure details

To a suspension of aluminum lithium hydride (0.40 g) in THF (30 ml), 3-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.48 g) in. THF (50 ml) was added dropwise at 0° C. The mixture was stirred for 1 hour at 0° C., and water (0.4 ml), 15% aqueous solution of sodium hydroxide (0.4 ml) and water (1.2 ml) were added dropwise to the mixture. The mixture was stirred at room temperature for 18 hours, magnesium sulfate was added to the mixture, and the precipitates were removed by filtration. The solvent was concentrated under reduced pressure, and the precipitated crystals were collected by filtration. The crystals were washed with diisopropyl ether, to give 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-methanol (1.24 g) as colorless crystals.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Four

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